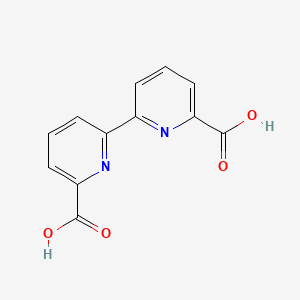

2,2'-Bipyridine-6,6'-dicarboxylic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-(6-carboxypyridin-2-yl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-11(16)9-5-1-3-7(13-9)8-4-2-6-10(14-8)12(17)18/h1-6H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASAXWLMIWDYLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=NC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433318 |

Source

|

| Record name | 2,2'-BIPYRIDINE-6,6'-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4479-74-7 |

Source

|

| Record name | 2,2'-BIPYRIDINE-6,6'-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyridine-6,6'-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2'-Bipyridine-6,6'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2'-Bipyridine-6,6'-dicarboxylic acid, a key building block in coordination chemistry, materials science, and the development of novel therapeutics. This document details the primary synthetic route, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a versatile organic ligand renowned for its strong chelating ability with various metal ions. This property makes it an invaluable component in the design of functional materials, including luminescent complexes and catalysts. The synthesis of this compound is of significant interest to researchers in diverse fields. The most common and effective method for its preparation involves the oxidation of the readily available precursor, 6,6'-dimethyl-2,2'-bipyridine (B1328779).

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 6,6'-dimethyl-2,2'-bipyridine, followed by its oxidation to the desired dicarboxylic acid.

Synthesis of 6,6'-Dimethyl-2,2'-bipyridine

While various methods exist for the synthesis of substituted bipyridines, a common laboratory-scale preparation involves the coupling of 2-chloro-6-methylpyridine.

Oxidation of 6,6'-Dimethyl-2,2'-bipyridine

The key step in the synthesis is the oxidation of the methyl groups of 6,6'-dimethyl-2,2'-bipyridine to carboxylic acid functionalities. Potassium permanganate (B83412) (KMnO4) is a widely used and effective oxidizing agent for this transformation. The reaction is typically carried out in an aqueous solution under elevated temperatures.

A Technical Guide to 2,2'-Bipyridine-6,6'-dicarboxylic acid (CAS: 4479-74-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine-6,6'-dicarboxylic acid, often abbreviated as H₂bpdc, is a heterocyclic organic compound belonging to the bipyridine family.[1] Structurally, it consists of two pyridine (B92270) rings linked at the 2 and 2' positions, with carboxylic acid groups substituted at the 6 and 6' positions.[1] This specific arrangement of nitrogen atoms and carboxyl groups makes it an exceptionally versatile chelating ligand in coordination chemistry.[2][3] Its ability to form stable, well-defined complexes with a wide range of metal ions has established it as a critical building block in the synthesis of advanced functional materials, including Metal-Organic Frameworks (MOFs), luminescent probes, and catalysts.[2][3][4] This guide provides an in-depth overview of its properties, synthesis, applications, and handling for professionals in scientific research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for experimental design, characterization, and quality control.

| Property | Value | Reference(s) |

| CAS Number | 4479-74-7 | [5][6] |

| Molecular Formula | C₁₂H₈N₂O₄ | [3][5][7] |

| Molecular Weight | 244.21 g/mol | [3][5][7] |

| IUPAC Name | [2,2'-bipyridine]-6,6'-dicarboxylic acid | [6][7] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 286 - 288 °C | [3][5] |

| Boiling Point | 568.1 °C (Predicted) | [5] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [8] |

| Purity | Typically ≥97% | [3][6] |

| UV max (λmax) | 288 nm (in H₂O) | [1] |

| InChI Key | DASAXWLMIWDYLQ-UHFFFAOYSA-N | [6][7] |

| SMILES | OC(=O)C1=CC=CC(=N1)C1=NC(=CC=C1)C(=O)O | [5] |

Synthesis and Production

This compound can be synthesized through several established routes. The most common laboratory-scale methods start from more readily available bipyridine precursors.

Experimental Protocols

Two primary synthesis routes are documented:

-

Oxidation of 6,6'-dimethyl-2,2'-bipyridine (B1328779): This method involves the direct oxidation of the methyl groups of 6,6'-dimethyl-2,2'-bipyridine using a strong oxidizing agent like selenium dioxide.[9]

-

Hydrolysis of 2,2'-bipyridine-6,6'-dicarbonitrile: This route involves a two-step process where a 6,6'-dihalo-2,2'-bipyridine is first converted to the dinitrile intermediate via reaction with a cyanide source (e.g., CuCN), followed by acidic hydrolysis (e.g., with concentrated HCl) to yield the final dicarboxylic acid.[9]

Detailed Protocol: Hydrolysis of 2,2'-bipyridine-6,6'-dicarbonitrile

-

Nitrile Formation: In a suitable reaction vessel, 2,2'-bipyridine-6,6'-dicarbonitrile is suspended in a solution of concentrated hydrochloric acid.

-

Hydrolysis: The mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product as a solid.

-

Purification: The crude product is collected by filtration, washed thoroughly with cold water to remove any residual acid, and then washed with a suitable organic solvent (e.g., ethanol (B145695) or ether).

-

Drying: The purified white solid is dried under vacuum to yield this compound.

Caption: Common laboratory synthesis routes for the target compound.

Core Applications and Methodologies

The unique structure of this ligand, featuring both nitrogen and oxygen donor atoms, allows it to function as a powerful chelator, making it invaluable in several fields of advanced materials and chemical research.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

As a chelating agent, this compound can bind to a single metal center through its two pyridine nitrogen atoms and two carboxylate oxygen atoms. This tetradentate binding mode forms highly stable five-membered chelate rings, which is a key feature of its coordination chemistry.[2][3]

This property is extensively exploited in the synthesis of Metal-Organic Frameworks (MOFs). In this context, the ligand acts as an organic "linker" or "strut" that connects metal ions or metal clusters into extended, porous, crystalline networks.[3][10] These MOFs have significant potential in applications like gas storage, chemical separations, and catalysis.[3]

References

- 1. This compound | 4479-74-7 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 4479-74-7 | FB09359 [biosynth.com]

- 6. 2,2-Bipyridine-6,6-dicarboxylic Acid | 4479-74-7 [sigmaaldrich.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. This compound | CAS#:4479-74-7 | Chemsrc [chemsrc.com]

- 9. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - CD Bioparticles [cd-bioparticles.net]

In-Depth Technical Guide to the Crystal Structure of 2,2'-Bipyridine-6,6'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine-6,6'-dicarboxylic acid is a versatile organic ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions. Its rigid bipyridine backbone and flanking carboxylate groups allow for the construction of diverse supramolecular architectures, including metal-organic frameworks (MOFs) and coordination polymers. These materials are of significant interest for applications in catalysis, luminescence, and materials science. This guide provides a detailed overview of the crystallographic and structural features of this compound, with a focus on its conformation within a metal complex, as the crystal structure of the free acid is not publicly available.

Crystal Structure Analysis of a Terbium(III) Complex

While the crystal structure of the free this compound (H₂L) is not available in open crystallographic databases, a detailed structural analysis has been performed on its terbium(III) complex, [TbL₂-μ-TbL(H₂O)₃]·2H₂O·2MeOH.[1][2] This complex provides valuable insight into the coordination behavior and conformational properties of the ligand.

The crystal structure reveals a bimetallic terbium entity where the 2,2'-bipyridine-6,6'-dicarboxylate ligand displays two distinct coordination modes. One terbium ion is coordinated to two ligands, while the second terbium ion is linked via a μ-carboxylate bridge.[1][2] This arrangement highlights the versatility of the carboxylate groups in forming both chelating and bridging interactions.

Crystallographic Data

The following table summarizes the crystallographic data for the terbium(III) complex of this compound.

| Parameter | Value |

| Chemical Formula | C₄₀H₄₀N₆O₂₁Tb₂ |

| Formula Weight | 1318.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 14.345(3) Å |

| b | 20.654(4) Å |

| c | 16.657(3) Å |

| α | 90° |

| β | 100.59(3)° |

| γ | 90° |

| Volume | 4843(2) ų |

| Z | 4 |

| Density (calculated) | 1.810 g/cm³ |

| Absorption Coefficient | 3.29 mm⁻¹ |

| F(000) | 2608 |

Selected Bond Lengths and Angles

The geometry of the 2,2'-bipyridine-6,6'-dicarboxylate ligand within the terbium complex is defined by the following selected bond lengths and angles. These values are crucial for understanding the steric and electronic properties of the ligand upon coordination.

| Bond | Length (Å) | Bond | Angle (°) |

| Tb(1)-O(1) | 2.378(5) | O(1)-Tb(1)-N(1) | 62.4(2) |

| Tb(1)-N(1) | 2.534(6) | O(5)-Tb(1)-N(2) | 61.9(2) |

| Tb(1)-O(5) | 2.396(5) | N(1)-Tb(1)-N(2) | 63.8(2) |

| Tb(1)-N(2) | 2.528(6) | O(9)-Tb(2)-N(3) | 62.1(2) |

| Tb(2)-O(9) | 2.389(5) | O(1W)-Tb(2)-O(2W) | 71.5(2) |

| Tb(2)-N(3) | 2.545(6) | O(1W)-Tb(2)-O(3W) | 139.4(2) |

| Tb(2)-O(1W) | 2.413(6) | O(2W)-Tb(2)-O(3W) | 70.2(2) |

| Tb(2)-O(2W) | 2.428(6) | ||

| Tb(2)-O(3W) | 2.401(6) |

Note: Data extracted from the supporting information of the referenced publication. Atom numbering is based on the published crystal structure.

Experimental Protocols

Synthesis of [Tb₂(C₁₂H₆N₂O₄)₃(H₂O)₃]·2H₂O·2MeOH

The synthesis of the terbium(III) complex involves the reaction of this compound (H₂L) with terbium(III) nitrate (B79036) hexahydrate in a methanol (B129727) solution containing triethylamine (B128534).

Materials:

-

This compound (H₂L)

-

Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)

-

Methanol (MeOH)

-

Triethylamine (Et₃N)

Procedure:

-

A solution of this compound in methanol is prepared.

-

A stoichiometric amount of triethylamine is added to the solution to deprotonate the carboxylic acid groups.

-

A solution of terbium(III) nitrate hexahydrate in methanol is added dropwise to the ligand solution with stirring.

-

The resulting mixture is stirred at room temperature for a specified period.

-

Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent from the reaction mixture.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation:

-

A suitable single-crystal X-ray diffractometer equipped with a CCD detector.

-

Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).

Data Collection and Refinement:

-

A single crystal of the complex of suitable size and quality was mounted on a goniometer head.

-

X-ray diffraction data was collected at a controlled temperature (e.g., 293 K).

-

The collected data was processed, including corrections for Lorentz and polarization effects, and an absorption correction was applied.

-

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow from ligand synthesis to the final determination and analysis of the crystal structure.

Conclusion

The crystal structure of the terbium(III) complex of this compound provides critical information on the coordination chemistry and structural properties of this important ligand. The ability of the ligand to act as a versatile building block in the formation of complex multinuclear structures is evident. The detailed crystallographic data and experimental protocols presented in this guide serve as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development, aiding in the rational design of new functional materials and molecules.

References

Spectroscopic Characterization of 4,4'-dicarboxy-2,2'-bipyridine (dcbpy): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-dicarboxy-2,2'-bipyridine (dcbpy), a versatile bidentate ligand, is a cornerstone in the synthesis of functional materials, particularly in the realms of solar energy conversion and catalysis.[1] Its carboxyl groups serve as effective anchoring points to semiconductor surfaces, making it a critical component in dye-sensitized solar cells (DSSCs).[1][2] A thorough understanding of its spectroscopic properties is paramount for quality control, structural elucidation of its complexes, and for predicting the photophysical and electrochemical behavior of dcbpy-containing systems. This guide provides an in-depth overview of the spectroscopic characterization of dcbpy (B11939525), complete with experimental protocols and data presented for easy reference.

Synthesis of dcbpy

A common and efficient method for the preparation of 4,4'-dicarboxy-2,2'-bipyridine involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine.[3] One reported procedure utilizes potassium dichromate in sulfuric acid to achieve a high yield of the desired product.[3] Another method involves the use of Na₂Cr₂O₇·2H₂O in concentrated sulfuric acid.[4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for dcbpy.

Table 1: ¹H NMR Spectroscopic Data of dcbpy Precursor

| Compound | Solvent | Chemical Shift (ppm) |

| 4,4'-Dimethyl-2,2'-bipyridyl | CDCl₃ | Varies, specific shifts for aromatic and methyl protons |

Table 2: ¹³C NMR Spectroscopic Data of dcbpy Derivatives

| Compound | Solvent | Chemical Shift (ppm) |

| 2,2′-bipyridine-4,4′-dicarboxylates of bile acid methyl esters | CDCl₃ | Specific shifts reported for the bipyridine and bile acid moieties |

Table 3: Infrared (IR) Spectroscopic Data of dcbpy

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | Broad, ~3000 |

| C=O stretch (carboxylic acid) | ~1700 |

| C=N stretch | 1564[4] |

| C-N stretching vibration | 1564[4] |

| COO⁻ functional group | 1384[4] |

| Aromatic bending vibrations | 720–910[4] |

Table 4: UV-Vis Spectroscopic Data of dcbpy-containing Complexes

| Complex | Solvent | λmax (nm) |

| cis-bis(2,2'-bipyridine-4,4'-dicarboxylic acid) ruthenium (II) (NCS)₂ | Not specified | Multiple absorption bands in the visible region |

| trans-bis(2,2'-bipyridine-4,4'-dicarboxylic acid) ruthenium (II) (NCS)₂ | Not specified | Multiple absorption bands in the visible region |

Table 5: Mass Spectrometry Data of dcbpy

| Ionization Method | m/z |

| Not specified | 244.20 (Molecular Weight)[5] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of dcbpy and its precursors.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 5-10 mg of 4,4'-dimethyl-2,2'-bipyridyl) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the chemical environment of the protons.

-

Acquire a ¹³C NMR spectrum to identify the carbon framework.

-

Employ 2D NMR techniques such as COSY and HSQC for more complex derivatives to establish connectivity.

-

-

Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the dcbpy molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups, such as the broad O-H stretch and the sharp C=O stretch of the carboxylic acid groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions of dcbpy, particularly when complexed with metal ions.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the dcbpy-containing complex in a suitable solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm), using the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar extinction coefficients. These bands are often associated with metal-to-ligand charge transfer (MLCT) transitions in metal complexes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of dcbpy.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental formula.

Visualizations

The following diagrams illustrate the typical experimental workflows for the spectroscopic characterization of dcbpy.

References

- 1. ossila.com [ossila.com]

- 2. Dye-sensitized solar cell - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. 2,2′-Bipyridine-4,4′-dicarboxylic acid ligand engineered CsPbBr 3 perovskite nanocrystals for enhanced photoluminescence quantum yield with stable dis ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00124A [pubs.rsc.org]

- 5. 2,2'-Bipyridine-4,4'-dicarboxylic acid | C12H8N2O4 | CID 688094 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Coordination Chemistry of 2,2'-Bipyridine-6,6'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Bipyridine-6,6'-dicarboxylic acid (bpdc) has emerged as a highly versatile ligand in coordination chemistry. Its rigid bipyridine backbone, combined with the chelating dicarboxylate groups, allows for the formation of stable and structurally diverse complexes with a wide range of metal ions. This technical guide provides a comprehensive overview of the synthesis, coordination modes, structural characteristics, and applications of bpdc complexes, with a particular focus on their use in catalysis, luminescent materials, and potential as therapeutic agents. Detailed experimental protocols, quantitative data, and visual diagrams are presented to serve as a practical resource for researchers in academia and industry.

Introduction

This compound, a white powder, is an organic compound featuring a bipyridine core with carboxylic acid functionalities.[1] This structure provides excellent coordination capabilities with a variety of metal ions, making it a ligand of significant interest.[1] The electron-donating nature of the pyridine (B92270) nitrogen atoms, coupled with the chelating capacity of the dicarboxylic groups, facilitates the formation of stable metal complexes essential for numerous applications.[1] These applications span organic reactions such as oxidation, reduction, and C-C coupling.[1] The specific geometry and electronic environment provided by the bpdc ligand can greatly influence a catalyst's performance, leading to higher yields and fewer by-products.[1]

Synthesis of this compound

The synthesis of bpdc is a critical first step for its use in coordination chemistry. The most common methods involve the oxidation of 6,6'-dimethyl-2,2'-bipyridine (B1328779) or the hydrolysis of 2,2'-bipyridine-6,6'-dicarbonitrile.

Experimental Protocol: Oxidation of 6,6'-dimethyl-2,2'-bipyridine

This protocol is adapted from literature procedures for the oxidation of methylpyridines.

Materials:

-

6,6'-dimethyl-2,2'-bipyridine

-

Selenium dioxide (SeO₂)

-

Pyridine (as solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6,6'-dimethyl-2,2'-bipyridine in pyridine.

-

Add a stoichiometric excess of selenium dioxide to the solution.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove selenium byproducts.

-

Evaporate the pyridine under reduced pressure.

-

Dissolve the residue in aqueous NaOH solution.

-

Filter the solution to remove any remaining insoluble impurities.

-

Acidify the filtrate with concentrated HCl to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Coordination Chemistry

The bpdc ligand is a versatile building block in coordination chemistry due to its ability to adopt multiple coordination modes. The deprotonated carboxylate groups and the two nitrogen atoms of the bipyridine moiety can coordinate to one or more metal centers.

Lanthanide Complexes

The coordination of bpdc with lanthanide ions has been extensively studied, leading to complexes with interesting photophysical properties. The bpdc ligand acts as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Table 1: Photophysical Properties of Selected Lanthanide-bpdc Complexes

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Lifetime (ms) | Reference |

| (Et₃NH)[Eu(bpdc)₂] | ~320 | 615 (⁵D₀ → ⁷F₂) | 11.5 | 0.86 (in H₂O) | [2] |

| (Et₃NH)[Tb(bpdc)₂] | ~320 | 545 (⁵D₄ → ⁷F₅) | 6.3 | - | [2] |

| [Eu(BDCA)₂(H₂O)]Cl₃ | 340 | 615 | 12.6 | 2.9 | [3] |

| [Tb(BDCA)₂(H₂O)]Cl₃ | 340 | 545 | 36.5 | 4.9 | [3] |

BDCA = N⁶,N⁶'-diisopropyl-[2,2′-bipyridine]-6,6′-dicarboxamide, a derivative of bpdc.

Transition Metal Complexes

Bpdc forms stable complexes with a variety of transition metals, including ruthenium, iron, and copper. These complexes are of particular interest for their catalytic and medicinal properties.

Table 2: Selected Structural Data for bpdc Complexes

| Complex | Metal-N (Å) | Metal-O (Å) | N-Metal-N Angle (°) | O-Metal-O Angle (°) | Reference |

| [Ni(bpdc)(H₂O)₂] | 2.05 | 2.08 | 78.4 | 88.2 | [4] |

Stability Constants

Applications

Catalysis: Water Oxidation

Ruthenium complexes of bpdc are highly efficient catalysts for water oxidation, a key reaction in artificial photosynthesis. The bpdc ligand plays a crucial role in stabilizing the high-valent ruthenium species involved in the catalytic cycle.

Experimental Protocol: Catalytic Water Oxidation

This protocol outlines a general procedure for evaluating the catalytic activity of a Ru-bpdc complex using a chemical oxidant.

Materials:

-

Ru-bpdc complex

-

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as the oxidant

-

pH buffer solution (e.g., phosphate (B84403) buffer)

-

Oxygen sensor

-

Reaction vessel with a septum

Procedure:

-

Prepare a solution of the Ru-bpdc catalyst in the chosen buffer.

-

Place the solution in the reaction vessel and seal with a septum.

-

Purge the vessel with an inert gas (e.g., argon) to remove any oxygen.

-

Inject a solution of CAN into the reaction vessel to initiate the catalysis.

-

Monitor the evolution of oxygen over time using the oxygen sensor.

-

Calculate the turnover number (TON) and turnover frequency (TOF) to quantify the catalytic activity.

Luminescent Materials and Sensors

The strong luminescence of lanthanide-bpdc complexes makes them suitable for applications in lighting, displays, and as sensors.[6] The emission properties of these complexes can be sensitive to their environment, allowing for the development of sensors for various analytes.[6]

Drug Development

Metal complexes, in general, are being investigated as potential therapeutic agents. The coordination of ligands like bpdc can enhance the biological activity of metal ions and facilitate their transport into cells.

While research on the direct therapeutic applications of bpdc complexes is still emerging, related bipyridine-based metal complexes have shown promising results. Chelation can increase the lipophilic nature of the metal complex, facilitating its passage through cell membranes.[7] The mechanism of action is often multifactorial, involving the generation of reactive oxygen species (ROS), inhibition of enzymes, and interaction with DNA.[8][9] Platinum(II) and Palladium(II) complexes with 2,2'-bipyridine (B1663995) and dicarboxylate ligands have been shown to inhibit the growth of P388 lymphocytic leukemia cells, with their primary target being DNA.[10] Some of these complexes have demonstrated ID50 values lower than that of cisplatin.[10]

Table 3: Cytotoxicity Data for Selected Bipyridine-type Metal Complexes

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| [Pt(bpy)(cbdca)] | P388 Leukemia | < Cisplatin | [10] |

| [Pd(bpy)(cbdca)] | P388 Leukemia | < Cisplatin | [10] |

| Copper(II) terpyridine complex | A2780 (Ovarian) | ~3.4 | [1] |

| Ruthenium(III) coumarin (B35378) complex | HeLa (Cervical) | ~137 | [11] |

bpy = 2,2'-bipyridine; cbdca = 1,1-cyclobutanedicarboxylate

Conclusion

The coordination chemistry of this compound is a rich and expanding field of research. The unique structural and electronic properties of its metal complexes have led to significant advancements in catalysis and the development of luminescent materials. Furthermore, the emerging studies on the biological activities of bpdc and related complexes suggest a promising future in the design of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in further exploring the potential of this versatile ligand.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Diaqua(2,2′-bipyridine-6,6′-dicarboxylato)nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. rsc.org [rsc.org]

- 7. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, characterization, DNA binding and cytotoxic studies of platinum(II) and palladium(II) complexes of the 2,2'-bipyridine and an anion of 1,1-cyclobutanedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Luminescent Properties of dcbpy Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luminescent properties of metal complexes containing the 2,2'-bipyridine-4,4'-dicarboxylic acid (dcbpy) ligand. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of these compounds in areas such as bioimaging, sensing, and photodynamic therapy. This document details the synthesis, photophysical characteristics, and experimental protocols for the analysis of dcbpy (B11939525) complexes, with a focus on quantitative data and mechanistic pathways.

Introduction to dcbpy Complexes

Complexes incorporating the dcbpy ligand have garnered significant attention due to their unique photophysical properties, which are tunable through the choice of the central metal ion and modifications to the ligand structure. The carboxylic acid groups on the bipyridine backbone provide convenient handles for conjugation to biomolecules and anchoring to semiconductor surfaces, making them highly versatile for a range of applications. The inherent luminescent properties of these complexes, typically arising from metal-to-ligand charge transfer (MLCT) excited states, are central to their utility.[1][2]

The general structure of a dcbpy ligand is shown below:

This guide will focus on the luminescent properties of dcbpy complexes with a particular emphasis on ruthenium(II), iridium(III), and lanthanide metal centers, which are the most extensively studied.

Quantitative Luminescent Properties

The luminescent characteristics of dcbpy complexes are defined by several key quantitative parameters, including the absorption and emission wavelengths (λabs and λem), the luminescence quantum yield (Φ), and the excited-state lifetime (τ). These properties are highly dependent on the metal center, the solvent, and the temperature.[3]

Ruthenium(II) dcbpy Complexes

Ruthenium(II) polypyridyl complexes, particularly those with dcbpy ligands, are known for their strong MLCT absorption in the visible region and their long-lived excited states.[1] These properties make them excellent candidates for applications in solar cells and as photosensitizers.[4][5]

| Complex | Solvent | λabs (nm) | λem (nm) | Φ | τ (ns) | Reference(s) |

| [Ru(dcbpy)3]2+ | CH3CN | ~450 | ~640 | ~0.05 | ~1300 | [1] |

| [Ru(bpy)2(dcbpy)]2+ | Water | 452 | 620 | - | - | [6] |

| cis-[Ru(H2dcbpy)2(NCS)2] | DMF | 535 | 750 | - | - | [4] |

Iridium(III) dcbpy Complexes

Iridium(III) complexes often exhibit higher quantum yields and longer lifetimes compared to their ruthenium(II) counterparts due to stronger spin-orbit coupling.[7] This leads to more efficient phosphorescence.

| Complex | Solvent | λabs (nm) | λem (nm) | Φ | τ (µs) | Reference(s) |

| [Ir(ppy)2(dcbpy)]+ | CH2Cl2 | ~380, ~470 | ~590 | ~0.1 | ~1.5 | [8] |

| [Ir(dfppy)2(H2dcbpy)]+ | Various | - | - | - | - | [9] |

ppy = 2-phenylpyridine; dfppy = 2-(2,4-difluorophenyl)pyridine

Lanthanide(III) dcbpy Complexes

Lanthanide complexes are characterized by their sharp, line-like emission bands and very long luminescence lifetimes, often in the microsecond to millisecond range.[10][11] The dcbpy ligand can act as an antenna, absorbing light and transferring the energy to the lanthanide ion, which then emits.[10]

| Complex | Solvent | λex (nm) | λem (nm) (Major Peak) | τ (ms) | Reference(s) |

| [Eu(dcbpy)n(other ligands)]3+ (general) | Buffer | ~365 | ~615 | 0.1 - 1 | [11][12][13] |

| [Tb(3-N,N-DMBA)3(5,5'-DM-2,2'-bipy)]2·2(3-N,N-DMHBA) | - | - | - | 0.4709 | [10] |

Experimental Protocols

Accurate and reproducible measurement of luminescent properties is critical for the evaluation of dcbpy complexes. The following section outlines standard methodologies.[14][15][16]

Sample Preparation

-

Purity: The complex must be of the highest possible purity, as luminescent impurities can interfere with measurements, and non-luminescent impurities can quench the excited state.[14]

-

Solvent: Spectroscopy-grade solvents are recommended. The choice of solvent can significantly affect the luminescent properties.

-

Concentration: Sample concentrations should be low to ensure the absorbance at the excitation wavelength is less than 0.05, which helps to avoid inner filter effects and concentration quenching.[14]

-

Degassing: For measurements of phosphorescence, it is often necessary to remove dissolved oxygen from the solvent, as oxygen is an efficient quencher of triplet excited states. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution.

Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.

-

Procedure: An absorption spectrum is recorded to identify the wavelengths of maximum absorption (λabs). This information is crucial for selecting the excitation wavelength for emission studies. The excitation spectrum should ideally match the absorption spectrum.[14][16]

Emission Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with a high-sensitivity detector (e.g., a photomultiplier tube) is required.

-

Procedure:

-

The sample is excited at a wavelength of high absorbance, typically one of the λabs maxima.

-

The emission spectrum is scanned over a range of wavelengths longer than the excitation wavelength to capture the full emission profile and determine the wavelength of maximum emission (λem).

-

Spectra should be corrected for the instrumental response.

-

Luminescence Quantum Yield (Φ) Measurement

The relative method is most commonly used.[14]

-

Procedure:

-

The emission spectrum of the sample is measured under the same conditions as a standard compound with a known quantum yield (Φstd).

-

The absorbance of both the sample and the standard at the excitation wavelength is measured and should be kept below 0.05.[14]

-

The integrated emission intensity of both the sample and the standard is determined.

-

The quantum yield of the sample (Φsmp) is calculated using the following equation:

Φsmp = Φstd * (Ismp / Istd) * (Astd / Asmp) * (nsmp2 / nstd2)

where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Excited-State Lifetime (τ) Measurement

-

Instrumentation: Time-correlated single-photon counting (TCSPC) or pulsed laser techniques are used.

-

Procedure:

-

The sample is excited with a short pulse of light.

-

The decay of the luminescence intensity over time is monitored.

-

The decay data is fitted to an exponential function to determine the lifetime (τ). For some lanthanide complexes, the decay may be bi-exponential.[10]

-

Key Mechanisms and Workflows

The luminescent properties of dcbpy complexes are governed by fundamental photophysical processes. Understanding these pathways is crucial for designing complexes with desired characteristics for specific applications.

The Luminescence Process

The process of luminescence in these metal complexes can be visualized as a series of steps involving the absorption of light, transitions between electronic states, and the eventual emission of light. This is often depicted in a Jablonski diagram.

Caption: Simplified Jablonski diagram for a luminescent metal complex.

Experimental Workflow for Characterization

A systematic workflow is essential for the comprehensive characterization of the luminescent properties of a newly synthesized dcbpy complex.

Caption: Workflow for characterizing luminescent dcbpy complexes.

Application in Photodynamic Therapy (PDT)

Certain luminescent dcbpy complexes, particularly those of ruthenium and iridium, can act as photosensitizers in photodynamic therapy.[17][18][19][20] Upon light activation, they can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells.[19][21]

Caption: Mechanism of Type II photodynamic therapy using a dcbpy complex.

Conclusion

The luminescent properties of dcbpy complexes offer a rich field for scientific exploration and application development. The ability to tune their photophysical characteristics through the choice of metal center and ligand design makes them highly versatile tools in fields ranging from materials science to medicine. The experimental protocols and mechanistic understanding presented in this guide provide a foundation for researchers to further investigate and harness the potential of these fascinating molecules. Future research will likely focus on the development of dcbpy complexes with enhanced brightness, longer lifetimes, and improved targeting capabilities for advanced applications in diagnostics and therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unusual photophysical properties of a ruthenium(II) complex related to [Ru(bpy)2(dppz)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and characterisation of 2,2′-bipyridine-4,4′-disulphonic and -5-sulphonic acids and their ruthenium(II) complexes. Excited-state properties and excited-state electron-transfer reactions of ruthenium(II) complexes containing 2,2′-bipyridine-4,4′-disulphonic acid or 2,2′-bipyridine-4,4′ dicarboxylic acid - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Luminescent dendritic cyclometalated iridium(III) polypyridine complexes: synthesis, emission behavior, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new family of luminescent iridium complexes: synthesis, optical, and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Lanthanide Complexes Synthesized from 3-Dimethylamino Benzoic Acid and 5,5′-Dimethyl-2,2′ Bipyridine Ligand: Crystal Structure, Thermodynamics, and Fluorescence Properties [mdpi.com]

- 11. researchers.mq.edu.au [researchers.mq.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. infoscience.epfl.ch [infoscience.epfl.ch]

- 15. Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and solid state (IUPAC Technical Report): AGOSR [agosr.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Structure-based biological investigations on ruthenium complexes containing 2,2'-bipyridine ligands and their applications in photodynamic therapy as a potential photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Studies on BODIPY Appended Ruthenium(II) Complexes for Bioimaging and Photodynamic Therapy Applications [etd.iisc.ac.in]

- 21. Ruthenium(II) Polypyridyl Complexes Containing COUBPY Ligands as Potent Photosensitizers for the Efficient Phototherapy of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electrochemical Behavior of 2,2'-Bipyridine-6,6'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Bipyridine-6,6'-dicarboxylic acid (BPDC) is a pivotal organic ligand in the fields of coordination chemistry, catalysis, and materials science. Its unique structural and electronic properties, stemming from the bipyridyl core and the chelating dicarboxylic acid functionalities, make it a versatile building block for supramolecular assemblies and functional metal complexes. This technical guide provides a comprehensive overview of the electrochemical behavior of BPDC, with a focus on its redox properties and the methodologies used for its characterization. While direct quantitative electrochemical data for the free BPDC ligand is scarce in publicly available literature, this guide infers its behavior based on closely related analogues and its well-documented metal complexes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel catalysts, functional materials, and therapeutic agents incorporating the BPDC moiety.

Core Electrochemical Properties of 2,2'-Bipyridine (B1663995) Derivatives

The electrochemical signature of bipyridine-based ligands is characterized by the redox activity of the bipyridine core. The introduction of substituents, such as carboxylic acid groups, significantly modulates these properties.

1.1. The Bipyridine Core: Unsubstituted 2,2'-bipyridine is known to undergo reversible one-electron reduction steps. The electron-accepting nature of the pyridine (B92270) rings allows for the formation of radical anions and dianions at negative potentials.

1.2. Influence of Carboxylic Acid Groups: The carboxylic acid groups at the 6,6'-positions of the bipyridine core in BPDC are electron-withdrawing. This electronic influence is expected to make the reduction of the bipyridine rings more difficult compared to the unsubstituted parent molecule. Consequently, the reduction potentials of BPDC are anticipated to be shifted to more negative values. Conversely, these electron-withdrawing groups facilitate oxidation processes.

Quantitative Electrochemical Data

The following table summarizes representative electrochemical data for metal complexes of bipyridine dicarboxylic acid derivatives. It is crucial to note that these values reflect the properties of the entire complex, influenced by the central metal ion and other ligands, and are not the direct redox potentials of the free BPDC ligand.

| Compound/Complex | Redox Couple | E₁/₂ (V) or E_pc (V) | Reference Electrode | Solvent/Electrolyte | Reference |

| Ru(bda)(pic)₂ (bda = BPDC) | Ru(III)/Ru(II) | 0.649 vs NHE | Not Specified | pH 1 HNO₃ with 20% CF₃CH₂OH | [1] |

| Ru(H₂dcbpy)₂(dcbpy) (H₂dcbpy = 4,4'-isomer) | Ru(III)/Ru(II) | 0.15–1.62 vs Ag⁺/Ag | Ag⁺/Ag | CH₃CN and DMSO | [2] |

| Ru(H₂dcbpy)₂(dcbpy) (H₂dcbpy = 4,4'-isomer) | Ligand Reduction | -1.37 to -1.57 (E_pc) | Ag⁺/Ag | CH₃CN and DMSO | [2] |

Note: The provided data is for isomers or metal complexes of BPDC and should be used as a reference for the expected electrochemical behavior.

Experimental Protocols: Cyclic Voltammetry

Cyclic voltammetry is the primary technique for investigating the electrochemical properties of compounds like BPDC. A standard and adaptable protocol for such an analysis is detailed below.

3.1. Materials and Reagents

-

Analyte: this compound (high purity)

-

Solvent: A suitable aprotic solvent such as acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), freshly distilled and deoxygenated.

-

Supporting Electrolyte: A non-reactive salt to ensure conductivity, typically 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP).

-

Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter (Auxiliary) Electrode: Platinum wire or foil.

-

Polishing materials: Alumina (B75360) slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

-

Inert Gas: High-purity nitrogen (N₂) or argon (Ar).

3.2. Instrumentation

-

A potentiostat/galvanostat capable of performing cyclic voltammetry.

3.3. Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode surface to a mirror finish using progressively finer alumina slurries.

-

Rinse the electrode thoroughly with distilled water and then the chosen solvent.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent.

-

Prepare a stock solution of the BPDC analyte in the same solvent. A typical concentration range is 1-5 mM.

-

-

Electrochemical Cell Assembly:

-

Assemble a three-electrode cell with the working, reference, and counter electrodes.

-

Add the supporting electrolyte solution to the cell.

-

-

Deoxygenation:

-

Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Data Acquisition:

-

Record a background cyclic voltammogram of the supporting electrolyte solution to determine the potential window of the solvent-electrolyte system.

-

Add a known volume of the BPDC stock solution to the cell.

-

Record the cyclic voltammogram of the BPDC solution. Scan over a potential range that is expected to encompass the reduction and oxidation events of the compound.

-

Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the reversibility and diffusion control of the electrochemical processes.

-

3.4. Data Analysis

-

Determine the peak potentials (E_pa for anodic peak, E_pc for cathodic peak).

-

Calculate the half-wave potential (E₁/₂) for reversible or quasi-reversible processes as (E_pa + E_pc) / 2.

-

Analyze the peak current ratios (i_pa / i_pc) to assess the reversibility of the redox events.

-

Plot peak currents versus the square root of the scan rate to determine if the processes are diffusion-controlled.

Visualizations

Experimental Workflow

Caption: Workflow for a cyclic voltammetry experiment.

Conceptual Electrochemical Behavior of BPDC

Caption: Postulated redox pathways for BPDC.

Signaling Pathways and Applications in Drug Development

While this compound is not typically associated with direct modulation of biological signaling pathways in the manner of a classical drug molecule, its role in drug development is significant, primarily through the formation of metal-based therapeutic agents. The BPDC ligand can be used to synthesize novel coordination complexes with metals such as platinum, ruthenium, and copper, which have demonstrated anticancer and antimicrobial activities.

The mechanism of action of these metal complexes often involves:

-

DNA Intercalation and Binding: The planar bipyridine structure can intercalate between DNA base pairs, while the metal center can covalently bind to DNA, leading to inhibition of replication and transcription in cancer cells.

-

Generation of Reactive Oxygen Species (ROS): Some metal complexes containing BPDC can catalyze the production of ROS, inducing oxidative stress and apoptosis in target cells.

-

Enzyme Inhibition: The specific geometry and electronic properties of the metal-BPDC complexes can lead to the inhibition of key enzymes involved in cellular metabolism and proliferation.

The development of such metal-based drugs requires a thorough understanding of their electrochemical properties, as the redox potential of the metal center, modulated by the BPDC ligand, can influence their biological activity and stability in physiological environments.

Conclusion

This compound stands as a ligand of considerable interest for the development of advanced materials and therapeutic agents. While direct and detailed quantitative electrochemical data for the free ligand remains an area for further investigation, its inferred properties, based on the behavior of related bipyridine derivatives and its metal complexes, provide a strong foundation for its application. The electron-withdrawing nature of the dicarboxylic acid groups is key to tuning the electronic and, consequently, the electrochemical properties of both the free ligand and its metal complexes. A systematic electrochemical investigation, following the protocols outlined in this guide, is essential for unlocking the full potential of BPDC in diverse scientific and technological fields.

References

An In-depth Technical Guide on the Thermal Stability of 2,2′-Bipyridine-4,4′-dicarboxylic acid (dcbpy)

For Researchers, Scientists, and Drug Development Professionals

Introduction to dcbpy (B11939525)

2,2′-Bipyridine-4,4′-dicarboxylic acid, commonly abbreviated as dcbpy, is a versatile organic ligand widely employed in the synthesis of metal complexes for various applications, most notably in the field of dye-sensitized solar cells (DSSCs).[1] Its carboxylic acid functional groups serve as effective anchoring points to semiconductor surfaces, such as TiO₂, facilitating efficient electron transfer in photovoltaic devices.[1] The bipyridine core provides strong chelation to a variety of metal ions, forming stable complexes. Understanding the thermal stability of dcbpy is crucial for determining the operational limits and degradation pathways of materials incorporating this ligand, particularly in applications involving elevated temperatures.

Thermal Stability Analysis

Direct and detailed quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) specifically for the free 2,2′-bipyridine-4,4′-dicarboxylic acid ligand is limited in publicly available literature. However, insights into its thermal behavior can be extrapolated from the analysis of its metal complexes and analogous compounds.

Inferred Thermal Properties of dcbpy:

Based on the thermal analysis of related bipyridine dicarboxylic acid derivatives and metal complexes containing dcbpy, the following thermal behavior for the free dcbpy ligand can be inferred:

-

Decomposition Onset: The decomposition of dcbpy is expected to commence at temperatures above 300 °C. The carboxylic acid groups are likely the initial sites of decomposition, undergoing decarboxylation.

-

Multi-stage Decomposition: The thermal degradation of dcbpy is likely a multi-step process. Following the initial decarboxylation, the bipyridine core will further decompose at higher temperatures.

-

Exothermic Events: The decomposition process is expected to be accompanied by exothermic events, as observed in the thermal analysis of similar organic ligands.

Table 1: Summary of Thermal Decomposition Data for dcbpy-containing Metal Complexes

| Complex/Compound | Technique | Decomposition Step(s) | Temperature Range (°C) | Weight Loss (%) | Final Residue |

| [Ru(dcbpy)(L)(NCS)₂] (where L is a benzimidazole (B57391) derivative) | TGA | Ligand Decomposition | > 300 | Not specified | RuO₂ |

| BPY-CsPbBr₃ Perovskite Nanocrystals (BPY = dcbpy) | TGA | Release of surface-bound BPY | 180 - 450 | Not specified | Stable up to 550 °C |

| 2,2′-bipyridine-6,6′-dicarboxylic acid bis(N-ethyl-4-hexylanilide) | DSC-TG | Exothermic effects | 202, 312, 432 | ~2.8% at 202°C | Not specified |

Note: The data in this table is for metal complexes and a derivative of dcbpy, not the free ligand itself. The decomposition of the dcbpy ligand is a component of the overall thermal degradation of these materials.

Experimental Protocols

This section details the methodologies for the synthesis of dcbpy and its thermal analysis.

3.1. Synthesis of 2,2′-Bipyridine-4,4′-dicarboxylic acid

A common method for the synthesis of dcbpy involves the oxidation of 4,4′-dimethyl-2,2′-bipyridine.[2]

Materials:

-

4,4′-dimethyl-2,2′-bipyridine

-

Potassium permanganate (B83412) (KMnO₄)

-

Nitric acid (HNO₃)

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolve 4,4′-dimethyl-2,2′-bipyridine in a mixture of water and nitric acid.

-

Heat the solution and add potassium permanganate portion-wise with stirring.

-

Reflux the reaction mixture until the purple color of permanganate disappears, indicating the completion of the oxidation.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.

-

Allow the solution to stand for crystallization.

-

Collect the precipitated white crystals of 2,2′-bipyridine-4,4′-dicarboxylic acid by filtration.

-

Wash the crystals with deionized water and dry under vacuum.[2]

3.2. Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dcbpy sample into a TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Select the desired atmosphere (e.g., inert: nitrogen, argon; or oxidative: air) and set the flow rate (e.g., 50 mL/min).

-

Program the temperature profile:

-

Initial temperature: Room temperature (e.g., 25 °C)

-

Heating rate: A linear heating rate, typically 10 °C/min.

-

Final temperature: A temperature high enough to ensure complete decomposition (e.g., 800-1000 °C).

-

-

-

Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) can be plotted to identify the temperatures of maximum mass loss rate.

3.3. Differential Scanning Calorimetry (DSC)

DSC is used to measure the difference in heat flow between a sample and a reference as a function of temperature.

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of the dcbpy sample into a DSC pan (typically aluminum). Seal the pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Select the desired atmosphere (e.g., nitrogen) and set the flow rate.

-

Program the temperature profile, similar to the TGA protocol (e.g., heating rate of 10 °C/min).

-

-

Data Acquisition: Initiate the experiment and record the heat flow as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic events will appear as peaks. The area under the peak corresponds to the enthalpy change of the transition.

Visualizations

4.1. Synthesis Workflow of dcbpy

Caption: Workflow for the synthesis of 2,2′-bipyridine-4,4′-dicarboxylic acid.

4.2. Experimental Workflow for Thermogravimetric Analysis (TGA)

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

While direct quantitative thermal analysis data for free 2,2′-bipyridine-4,4′-dicarboxylic acid is not extensively reported, analysis of its metal complexes and related compounds suggests a multi-stage decomposition process likely initiated by decarboxylation at temperatures exceeding 300 °C. The provided experimental protocols for synthesis and thermal analysis offer a solid foundation for researchers to further investigate the thermal properties of dcbpy and its derivatives. The workflows visualized in this guide aim to provide clear and concise representations of these key experimental procedures. Further dedicated studies on the thermal decomposition of the free dcbpy ligand are warranted to provide more precise data for materials science and drug development applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ruthenium(II) dcbpy Complexes for Dye-Sensitized Solar Cells (DSSCs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ruthenium(II) dicarboxybipyridine (dcbpy) complexes, which are pivotal photosensitizers in the field of Dye-Sensitized Solar Cells (DSSCs). The following sections detail the synthesis of prominent ruthenium complexes, their performance characteristics in DSSCs, and the underlying mechanism of action.

Introduction to Ruthenium(II) dcbpy (B11939525) Complexes in DSSCs

Ruthenium(II) polypyridyl complexes, particularly those containing 4,4'-dicarboxy-2,2'-bipyridine (dcbpy) ligands, have been instrumental in the advancement of DSSC technology since the seminal work of O'Regan and Grätzel.[1] These complexes, such as the widely recognized N3 and N719 dyes, exhibit several key properties that make them excellent photosensitizers:

-

Broad Absorption Spectra: They absorb light over a wide range of the visible spectrum.[2]

-

Efficient Charge Transfer: Upon photoexcitation, they facilitate rapid electron injection into the conduction band of a wide bandgap semiconductor, typically titanium dioxide (TiO₂).[1][3]

-

Good Electrochemical Stability: They possess suitable ground and excited state redox potentials for efficient dye regeneration by the electrolyte and long-term stability.[2][4]

-

Strong Anchoring: The carboxylic acid groups on the dcbpy ligands provide strong anchoring to the TiO₂ surface, ensuring efficient electronic coupling.[4]

The molecular engineering of these complexes, including the use of ancillary ligands, has led to the development of various dyes with tailored photophysical and electrochemical properties.[5]

Experimental Protocols: Synthesis of Ruthenium(II) dcbpy Complexes

This section provides detailed protocols for the synthesis of the benchmark N3 dye, a foundational ruthenium(II) dcbpy complex.

Protocol 1: Synthesis of cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) (N3 Dye)

This protocol is adapted from established methods, often referred to as the Grätzel protocol.[6][7]

Materials:

-

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

-

4,4'-dicarboxy-2,2'-bipyridine (dcbpy)

-

Ammonium thiocyanate (B1210189) (NH₄SCN) or Potassium thiocyanate (KNCS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water

-

Argon or Nitrogen gas

-

Standard reflux and purification glassware (e.g., round-bottom flask, condenser, column chromatography setup)

Procedure:

-

Synthesis of the Ruthenium-dcbpy Intermediate:

-

In a round-bottom flask, dissolve RuCl₃·3H₂O (e.g., 63 mg, 0.24 mmol) and dcbpy (e.g., 120 mg, 0.48 mmol) in anhydrous DMF (e.g., 20 mL).[7]

-

Heat the reaction mixture to reflux (approximately 150 °C) under an inert atmosphere (Argon or Nitrogen) for 8 hours in the dark to prevent photo-induced isomerization.[7][8]

-

During this step, the color of the solution will change, indicating the formation of the intermediate complex.

-

-

Ligand Exchange with Thiocyanate:

-

Isolation and Purification of the N3 Dye:

-

After the second reflux, remove the solvent using a rotary evaporator.

-

Add water to the resulting solid to dissolve the excess thiocyanate salts.

-

The crude N3 dye, which is poorly soluble in water, will precipitate.

-

Collect the solid by filtration and wash it thoroughly with water.

-

Further purification can be achieved by column chromatography on silica (B1680970) gel.

-

The final product is a dark-colored solid. The reported yield for this method is around 25%.[6]

-

One-Pot Synthesis Variation:

A "one-pot" method has also been developed to simplify the synthesis. In this approach, after the initial reflux of RuCl₃·3H₂O and dcbpy, the reaction mixture is cooled, and NH₄SCN is added directly without isolating the intermediate. The mixture is then refluxed again to yield the final N3 product.[6] This method can potentially offer higher yields.[6]

Data Presentation: Performance of Ruthenium(II) dcbpy Complexes in DSSCs

The performance of DSSCs is evaluated based on several key photovoltaic parameters. The table below summarizes the performance of some common ruthenium(II) dcbpy complexes.

| Dye | Jsc (mA/cm²) | Voc (mV) | Fill Factor (FF) | Efficiency (η, %) | Reference |

| N3 (Commercial) | 17.81 | 678 | 0.607 | 7.3 | [9] |

| N719 | - | - | - | ~11 | [6] |

| N749 ("Black Dye") | 20.5 | - | - | 10.4 | [2] |

| K303 | 19.58 | 570 | 0.58 | 6.33 | [10] |

| Z907 | - | - | - | 6.2 | [2] |

| MC-1 | - | - | - | 6.18 | [11] |

| N3-S (Synthesized) | 11.2 | 650 | 0.681 | 5.0 | [9] |

| K30 | - | - | - | 3.45 | [10] |

| N3-Se (Synthesized) | 6.67 | 600 | 0.77 | 3.09 | [9] |

Note: The performance of DSSCs can vary significantly depending on the fabrication conditions, including the TiO₂ film thickness, electrolyte composition, and counter electrode material.

Mandatory Visualizations

Diagram 1: Experimental Workflow for DSSC Fabrication and Characterization

Caption: Workflow for DSSC fabrication and characterization.

Diagram 2: Electron Transfer Mechanism in a Ruthenium-Sensitized Solar Cell

Caption: Mechanism of electron transfer in a DSSC.

Concluding Remarks

The synthesis and application of ruthenium(II) dcbpy complexes are central to the field of dye-sensitized solar cells. The protocols and data presented here offer a foundational guide for researchers. Continued innovation in the molecular design of these sensitizers, including the development of thiocyanate-free complexes and co-sensitization strategies, holds the promise of further enhancing the efficiency and stability of DSSCs.[12][13]

References

- 1. Dye-sensitized solar cell - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Ruthenium-based dyes for Dye-sensitized Solar Cells [sigmaaldrich.com]

- 4. repo.lib.jfn.ac.lk [repo.lib.jfn.ac.lk]

- 5. Ruthenium‐based complex dyes for dye‐sensitized solar cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. ijapm.org [ijapm.org]

- 7. researchgate.net [researchgate.net]

- 8. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

- 9. Synthesis, characterization and evaluation of new alternative ruthenium complex for dye sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of new ruthenium complex for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for Incorporating 4,4'-dicarboxy-2,2'-bipyridine (dcbpy) into Dye-Sensitized Solar Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology due to their low production cost, ease of fabrication, and respectable conversion efficiencies. The sensitizing dye is a critical component, responsible for light absorption and subsequent electron injection into the semiconductor photoanode. The anchoring group of the dye plays a pivotal role in its attachment to the semiconductor surface, typically titanium dioxide (TiO₂), and significantly influences the overall device performance. 4,4'-dicarboxy-2,2'-bipyridine (dcbpy) is a widely utilized and highly effective anchoring ligand for various metal complex sensitizers, particularly those based on ruthenium. The carboxylic acid moieties of dcbpy (B11939525) form robust covalent bonds with the TiO₂ surface, facilitating efficient electron injection from the photo-excited dye into the conduction band of the semiconductor. This document provides detailed application notes and experimental protocols for the incorporation of dcbpy into DSSCs.

Data Presentation: Performance of DSSCs with dcbpy-Anchored Dyes

The photovoltaic performance of DSSCs employing ruthenium-based dyes with dcbpy or its derivatives as anchoring ligands is summarized in the table below. This data, compiled from multiple research sources, provides a comparative overview of key performance parameters.

| Dye Name/Complex | Anchoring Ligand | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |

| N719 | 4,4'-dicarboxy-2,2'-bipyridine | 18.2 | 0.72 | 0.69 | 9.30 | [1] |

| Ru-bpy | 4,4'-dicarboxy-2,2'-bipyridine | - | - | - | 0.58 | [1][2] |

| Ru-dppz | 4,4'-dicarboxy-2,2'-bipyridine | - | - | - | 0.40 | [1][2] |

| Ru-dppx | 4,4'-dicarboxy-2,2'-bipyridine | - | - | - | 0.61 | [2] |

Note: Jsc = Short-circuit current density, Voc = Open-circuit voltage, FF = Fill factor, PCE = Power conversion efficiency. "-" indicates data not provided in the source.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the fabrication and characterization of DSSCs using dcbpy-anchored dyes.

Protocol 1: Synthesis of a dcbpy-Anchored Ruthenium Dye (N719)

This protocol describes a common method for the synthesis of the benchmark N719 dye, cis-di(thiocyanato)bis(4,4'-dicarboxy-2,2'-bipyridine)ruthenium(II).[1]

Materials:

-

cis-[Ru(dcbpy)₂Cl₂]·2H₂O

-

N,N-Dimethylformamide (DMF)

-

Acetone

-

Diethyl ether

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask, dissolve cis-[Ru(dcbpy)₂Cl₂]·2H₂O and a large excess of ammonium thiocyanate in DMF.

-

Deaerate the solution by bubbling with argon or nitrogen for 20-30 minutes.

-

Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution will change, indicating the formation of the complex.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a large volume of vigorously stirred water to precipitate the crude product.

-

Collect the precipitate by filtration and wash it thoroughly with water and diethyl ether.

-

Purify the crude product by column chromatography on Sephadex LH-20 using methanol (B129727) as the eluent.

-

The final product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

-

Dry the purified N719 dye under vacuum.

Protocol 2: Fabrication of a DSSC with a dcbpy-Anchored Dye

This protocol outlines the fabrication of a DSSC using a synthesized or commercially available dcbpy-anchored photosensitizer.[3][4]

A. Preparation of the TiO₂ Photoanode:

-

Cleaning the FTO Glass: Clean fluorine-doped tin oxide (FTO) coated glass slides by sonicating in a detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes.[3] Dry the slides with a stream of nitrogen or clean air.[1]

-

Application of TiO₂ Paste: Apply a transparent layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. The area of the film can be defined using scotch tape as a spacer.[3]

-

Drying and Sintering: Dry the TiO₂ film at 125°C for 5-10 minutes.[3] Subsequently, sinter the TiO₂-coated slide in a furnace at 450-500°C for 30 minutes to ensure good particle necking and remove organic binders.[3]

-

Cooling: Allow the photoanode to cool to approximately 80-100°C before dye sensitization.[3]

B. Dye Sensitization:

-

Prepare Dye Solution: Prepare a 0.3-0.5 mM solution of the dcbpy-anchored dye (e.g., N719) in a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile (B52724) and tert-butanol.[3]

-

Immersion: Immerse the warm TiO₂ photoanode into the dye solution and keep it in a sealed container in the dark for 12-24 hours.[3]

-

Rinsing: After sensitization, remove the photoanode from the dye solution and rinse it with the solvent used for the dye solution (e.g., acetonitrile) to remove any non-adsorbed dye molecules.[3]

-

Drying: Dry the sensitized photoanode in a gentle stream of air or nitrogen.[3]

C. Assembly of the DSSC:

-

Counter Electrode Preparation: Prepare a counter electrode by depositing a thin layer of a platinum catalyst (e.g., from a solution of H₂PtCl₆ in isopropanol, followed by heating at 400°C) or a carbon-based catalyst onto another FTO glass slide.[3][4]

-

Sealing: Place a thin spacer (e.g., a 25-60 µm thick Surlyn film) around the TiO₂ film on the photoanode.[3] Assemble the sensitized photoanode and the counter electrode in a sandwich-like configuration, with the conductive sides facing each other. Heat the assembly on a hot plate at around 100-120°C to seal the cell.[3]

-

Electrolyte Injection: Introduce the electrolyte solution (e.g., a solution of 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile) into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.[3]

-

Final Sealing: Seal the holes with a small piece of Surlyn and a coverslip.[3]

Mandatory Visualizations

Experimental Workflow for DSSC Fabrication

Caption: Experimental workflow for the fabrication and characterization of a dcbpy-DSSC.

Charge Transfer Mechanism in a dcbpy-Sensitized Solar Cell

Caption: Charge transfer processes within a dcbpy-sensitized dye-sensitized solar cell.

References

Application Notes and Protocols for dcbpy as a Ligand in Homogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-bipyridine-4,4'-dicarboxylic acid (dcbpy) as a versatile ligand in homogeneous catalysis. The unique electronic properties and facile functionalization of the dcbpy (B11939525) ligand allow for the fine-tuning of metal complex catalysts for a variety of organic transformations, including cross-coupling reactions, water oxidation, and CO₂ reduction. This document offers detailed experimental protocols, quantitative data for catalyst performance, and visualizations of catalytic cycles and workflows.

Introduction to dcbpy in Homogeneous Catalysis

The dcbpy ligand is a derivative of 2,2'-bipyridine, featuring carboxylic acid groups at the 4 and 4' positions. These functional groups significantly influence the electronic properties of the ligand and the resulting metal complex. The electron-withdrawing nature of the carboxylic acid groups can impact the redox potential of the metal center, which is a critical parameter in many catalytic cycles. Furthermore, the carboxylate groups can serve as anchoring points for immobilization of the catalyst on solid supports, enabling facile catalyst recovery and reuse. The bipyridine core provides a stable bidentate coordination to a wide range of transition metals, including ruthenium, palladium, copper, and iridium.

Data Presentation: Performance of dcbpy-based Catalysts

The following tables summarize the quantitative performance of various metal complexes incorporating dcbpy or its derivatives in different homogeneous catalytic reactions.

Table 1: Performance in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst/Precursor | Ligand | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ | 4,4'-di-tBu-bpy | Aryl Bromide | Phenylboronic Acid | K₂CO₃ | Ethanol/Water | 80 | 2 | 85-95 | [1] |

| Suzuki-Miyaura | PdCl₂(dppf) | dppf | 2,5-diiodopyrazine | Phenylboronic Acid | K₂CO₃ | DME | 80 | 2 | High | Not specified |

| Heck | Pd(OAc)₂ | 4,4'-dimethyl-2,2'-bipyridine (B75555) | Aryl Bromide | Olefin | K₂CO₃ | NMP | 100 | - | Good | [2] |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Aryl Halide | Terminal Alkyne | Et₃N | THF/DMF | RT | - | Good | Not specified |

Note: Data for dcbpy in these specific cross-coupling reactions is limited in directly comparable studies. The table includes data for structurally related bipyridine ligands to provide a benchmark for expected performance.